molecular formula C21H23N5O4 B2682615 6-(2,5-Dimethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878719-81-4

6-(2,5-Dimethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2682615
CAS No.: 878719-81-4
M. Wt: 409.446
InChI Key: GKIQBQOQYVRNNV-UHFFFAOYSA-N
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Description

6-(2,5-Dimethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a high-purity chemical compound intended for non-human research applications. This specialized purino[7,8-a]imidazole-dione derivative features a 2,5-dimethoxyphenyl substituent and a prop-2-enyl (allyl) chain, structural motifs often associated with specific bioactivity in research contexts. Compounds within this purinoimidazole chemical class are frequently investigated in chemical biology and pharmaceutical research for their potential interactions with various biological targets, similar to how other purine-derivative structures are studied for their signaling pathway interactions . The molecular structure, characterized by its fused ring system and specific substitutions, makes it a valuable chemical entity for probing biochemical processes. Researchers utilize this compound in areas such as assay development, receptor binding studies, and as a key intermediate in the synthesis of more complex molecules for experimental purposes. The product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

CAS No.

878719-81-4

Molecular Formula

C21H23N5O4

Molecular Weight

409.446

IUPAC Name

6-(2,5-dimethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H23N5O4/c1-7-10-24-19(27)17-18(23(4)21(24)28)22-20-25(12(2)13(3)26(17)20)15-11-14(29-5)8-9-16(15)30-6/h7-9,11H,1,10H2,2-6H3

InChI Key

GKIQBQOQYVRNNV-UHFFFAOYSA-N

SMILES

CC1=C(N2C3=C(N=C2N1C4=C(C=CC(=C4)OC)OC)N(C(=O)N(C3=O)CC=C)C)C

solubility

not available

Origin of Product

United States

Biological Activity

6-(2,5-Dimethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. Its unique structure suggests potential biological activities that merit investigation. This article synthesizes current research findings on its biological activity, focusing on antibacterial properties and potential applications in drug development.

Chemical Structure and Properties

The compound's molecular formula is C24H30N5O4C_{24}H_{30}N_{5}O_{4} with a molecular weight of approximately 450.5 g/mol. The structure features a purine core modified by multiple methyl and prop-2-enyl groups, as well as a dimethoxyphenyl substituent. This configuration is hypothesized to influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₉N₅O₂
Molecular Weight450.5 g/mol
StructurePurino[7,8-a]imidazole derivative

Antibacterial Activity

Recent studies indicate that imidazole derivatives exhibit significant antibacterial properties. A study focused on various imidazole compounds found that those with similar structural motifs to this compound demonstrated moderate to strong activity against Gram-positive and multidrug-resistant bacterial strains. For instance:

  • Compound 13e (related structure) showed minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL against Gram-positive bacteria and exhibited high selectivity against Gram-negative bacteria without cytotoxic effects on HepG2 cells at concentrations up to 100 μM .

The mechanism of action for this class of compounds often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism. Specifically, imidazole derivatives may bind to bacterial enzymes or receptors, disrupting critical biological pathways necessary for bacterial growth and replication.

Case Studies

  • Synthesis and Evaluation of Imidazole Derivatives : A study synthesized various imidazole derivatives and evaluated their antibacterial activities against a range of bacterial strains. The findings indicated that compounds with specific substitutions exhibited enhanced activity compared to others .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in bacterial resistance mechanisms. These studies suggest a favorable interaction profile that warrants further exploration in drug development contexts.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Purinoimidazole Dione Derivatives

Compound Name / ID Substituents (Positions) Key Structural Features Reference
6-(2,5-Dimethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione 2,5-Dimethoxyphenyl (6), methyl (4,7,8), prop-2-enyl (2) Allyl group enhances lipophilicity; methoxy groups may influence receptor binding -
6-(2,4-Dimethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 2,4-Dimethoxyphenyl (6), methyl (4,7) Reduced methyl groups; altered methoxy positioning affects electronic properties
7-(4-Bromophenyl)-2,4-dimethyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione 4-Bromophenyl (7), 4-methylphenyl (6), methyl (2,4) Bromine increases molecular weight; methylphenyl may enhance hydrophobic interactions
6-Butyl-2,4-dimethyl-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione Butyl (6), methyl (2,4), 4-methylphenyl (7) Longer alkyl chain (butyl) improves membrane permeability
6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-oxidanylidenepropyl)purino[7,8-a]imidazole-1,3-dione 2-Chlorophenyl (6), methyl (4,7), oxidanylidenepropyl (2) Chlorine introduces electronegativity; ketone group may impact solubility

Key Observations:

Methoxy Group Positioning : The 2,5-dimethoxy configuration in the target compound differs from the 2,4-dimethoxy analog in . This positional variance may alter π-π stacking interactions in receptor binding compared to the 2,4-isomer .

Allyl vs. Alkyl Chains : The prop-2-enyl group in the target compound provides conjugated double-bond reactivity, whereas butyl () or methylphenyl () substituents prioritize hydrophobicity .

Molecular and Physicochemical Properties

Table 2: Molecular Data Comparison

Compound Name / ID Molecular Formula Molar Mass (g/mol) Notable Properties Reference
This compound C₂₃H₂₆N₆O₅ 490.50 (estimated) High lipophilicity (allyl + methoxy groups) -
6-Butyl-2,4-dimethyl-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione C₂₀H₂₃N₅O₂ 365.43 Moderate solubility (alkyl chain dominance)
6-(3,4-Dimethoxyphenyl)-7-(3-methoxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione C₂₇H₂₆N₆O₅ 538.54 High methoxy content increases polarity
ZINC170624334 () C₁₆H₁₄BrN₅O₃ 412.22 Bromine enhances binding affinity (shape similarity 0.716 to talazoparib)

Key Observations:

Lipophilicity : The target compound’s allyl and methoxy groups likely increase logP compared to analogs with shorter chains (e.g., ).

Binding Affinity : ZINC170624334 () demonstrates that bromine substituents can improve shape similarity to reference drugs like talazoparib, suggesting halogenation as a strategy for optimizing target engagement .

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